2,5-Dibromohex-3-ene

Description

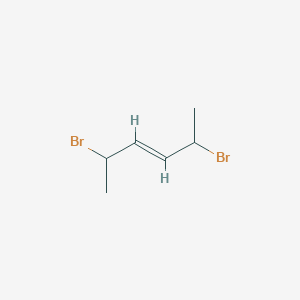

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H10Br2 |

|---|---|

Molecular Weight |

241.95 g/mol |

IUPAC Name |

(E)-2,5-dibromohex-3-ene |

InChI |

InChI=1S/C6H10Br2/c1-5(7)3-4-6(2)8/h3-6H,1-2H3/b4-3+ |

InChI Key |

UQLCVPMPXJDZPX-ONEGZZNKSA-N |

Isomeric SMILES |

CC(/C=C/C(C)Br)Br |

Canonical SMILES |

CC(C=CC(C)Br)Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (E)-2,5-dibromo-2,5-dimethylhex-3-ene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis of (E)-2,5-dibromo-2,5-dimethylhex-3-ene, a halogenated alkene of interest in synthetic organic chemistry. The primary synthetic route involves the stereoselective bromination of the corresponding internal alkyne, 2,5-dimethylhex-3-yne. This document provides a plausible experimental protocol, predicted physicochemical and spectroscopic data for the target compound, and a discussion of the underlying reaction mechanisms. The information presented is intended to serve as a comprehensive resource for researchers in organic synthesis and drug development.

Introduction

Halogenated organic molecules are pivotal intermediates in the synthesis of a wide array of complex chemical entities, including pharmaceuticals and materials. The specific stereochemistry and substitution pattern of these compounds offer diverse reactivity, making them valuable building blocks. (E)-2,5-dibromo-2,5-dimethylhex-3-ene is a symmetrically substituted dibromoalkene with potential applications as a precursor for further chemical transformations. This guide outlines a robust synthetic approach to this target molecule, focusing on providing detailed, actionable information for laboratory synthesis.

Physicochemical Properties

Table 1: Physicochemical Properties of 2,5-Dimethylhex-3-yne (Starting Material)

| Property | Value |

| Molecular Formula | C₈H₁₄ |

| Molecular Weight | 110.20 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 114-115 °C |

| Density | 0.735 g/mL at 25 °C |

| CAS Number | 927-99-1 |

Table 2: Predicted Physicochemical Properties of (E)-2,5-dibromo-2,5-dimethylhex-3-ene (Product)

| Property | Predicted Value |

| Molecular Formula | C₈H₁₄Br₂ |

| Molecular Weight | 270.00 g/mol |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| Boiling Point | ~220-230 °C (decomposes) |

| Density | ~1.5 g/mL |

Synthetic Pathway

The most direct and stereoselective synthesis of (E)-2,5-dibromo-2,5-dimethylhex-3-ene is achieved through the electrophilic addition of one equivalent of molecular bromine (Br₂) to 2,5-dimethylhex-3-yne. This reaction is expected to proceed via an anti-addition mechanism, leading to the desired (E)-isomer.

Caption: Synthetic workflow for (E)-2,5-dibromo-2,5-dimethylhex-3-ene.

Experimental Protocol

The following is a detailed, plausible experimental protocol for the synthesis of (E)-2,5-dibromo-2,5-dimethylhex-3-ene.

Materials:

-

2,5-Dimethylhex-3-yne (98% or higher purity)

-

Molecular bromine (Br₂)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2,5-dimethylhex-3-yne (11.0 g, 0.10 mol) in 100 mL of anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath with continuous stirring.

-

Bromine Addition: Prepare a solution of bromine (16.0 g, 0.10 mol) in 50 mL of anhydrous dichloromethane. Add this solution dropwise to the stirred alkyne solution over a period of 1 hour, maintaining the temperature at 0 °C. The characteristic reddish-brown color of bromine should dissipate upon addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent (e.g., hexane).

-

Work-up: Once the reaction is complete (as indicated by the disappearance of the starting alkyne on TLC), quench the reaction by slowly adding 50 mL of saturated aqueous sodium thiosulfate solution to consume any unreacted bromine. Transfer the mixture to a separatory funnel.

-

Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate solution and 50 mL of brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude (E)-2,5-dibromo-2,5-dimethylhex-3-ene can be purified by vacuum distillation or column chromatography on silica gel using hexane as the eluent to yield the pure product.

Reaction Mechanism

The bromination of an alkyne proceeds through an electrophilic addition mechanism. The π-bond of the alkyne attacks a bromine molecule, leading to the formation of a cyclic bromonium ion intermediate. The bromide ion then attacks one of the carbons of the bromonium ion from the side opposite to the bromine bridge (anti-attack), resulting in the formation of the trans- or (E)-dibromoalkene.

Caption: Mechanism of alkyne bromination.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for the characterization of (E)-2,5-dibromo-2,5-dimethylhex-3-ene.

Table 3: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.20 | s | 2H | =CH- |

| ~1.95 | s | 12H | -C(CH₃)₂Br |

Table 4: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~135 | =CH- |

| ~70 | -C(CH₃)₂Br |

| ~30 | -C(CH₃)₂Br |

Table 5: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2970 | Strong | C-H stretch (sp³) |

| ~1650 | Medium | C=C stretch (trans) |

| ~965 | Strong | =C-H bend (trans) |

| ~600 | Strong | C-Br stretch |

Table 6: Predicted Mass Spectrometry Data (EI)

| m/z | Relative Intensity (%) | Assignment |

| 270/272/274 | Low | [M]⁺ (isotopic pattern for 2 Br) |

| 191/193 | High | [M - Br]⁺ |

| 111 | Moderate | [M - 2Br]⁺ |

| 57 | Very High | [C(CH₃)₃]⁺ |

Conclusion

This technical guide provides a comprehensive overview of the synthesis of (E)-2,5-dibromo-2,5-dimethylhex-3-ene. The proposed method, involving the stereoselective bromination of 2,5-dimethylhex-3-yne, is based on well-established chemical principles and is expected to be a reliable route to the target compound. The detailed experimental protocol and predicted spectroscopic data serve as a valuable resource for researchers engaged in the synthesis of halogenated intermediates for applications in drug discovery and materials science. Further experimental validation is recommended to confirm the predicted data and optimize the reaction conditions.

Navigating the Stereochemical Landscape: A Technical Guide to the ¹H and ¹3C NMR Spectroscopy of 2,5-Dibromohex-3-ene Isomers

For researchers, scientists, and professionals in drug development, understanding the nuanced structural details of organic molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone technique for elucidating three-dimensional molecular architecture. This in-depth technical guide provides a detailed analysis of the ¹H and ¹³C NMR spectral data for the (E)- and (Z)-isomers of 2,5-dibromohex-3-ene, compounds of interest in synthetic chemistry and as potential building blocks in medicinal chemistry.

Predicted ¹H and ¹³C NMR Data

The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. The (E) and (Z) configurations of this compound result in distinct spatial arrangements of the bromine and methyl groups, leading to discernible differences in their respective NMR spectra. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for these isomers.

Table 1: Predicted ¹H NMR Chemical Shift Data (in ppm) for this compound Isomers

| Protons | (E)-2,5-Dibromohex-3-ene (Predicted) | (Z)-2,5-Dibromohex-3-ene (Predicted) |

| H1, H6 (-CH₃) | ~1.8 (d) | ~1.7 (d) |

| H2, H5 (-CHBr) | ~4.6 (m) | ~4.8 (m) |

| H3, H4 (=CH) | ~5.8 (m) | ~5.6 (m) |

d: doublet, m: multiplet. Coupling constants (J) for the olefinic protons are expected to be larger for the (E)-isomer (~15 Hz) than for the (Z)-isomer (~10 Hz).

Table 2: Predicted ¹³C NMR Chemical Shift Data (in ppm) for this compound Isomers

| Carbons | (E)-2,5-Dibromohex-3-ene (Predicted) | (Z)-2,5-Dibromohex-3-ene (Predicted) |

| C1, C6 (-CH₃) | ~25 | ~23 |

| C2, C5 (-CHBr) | ~50 | ~48 |

| C3, C4 (=CH) | ~130 | ~128 |

Experimental Protocols for NMR Data Acquisition

The acquisition of high-quality NMR spectra is crucial for accurate structural elucidation. The following provides a general experimental protocol for obtaining ¹H and ¹³C NMR spectra of haloalkenes like the this compound isomers.

Sample Preparation:

-

Solvent Selection: A deuterated solvent that readily dissolves the sample is chosen. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Other suitable solvents include acetone-d₆, benzene-d₆, and dimethyl sulfoxide-d₆.[1][2] The choice of solvent can slightly influence chemical shifts.[1]

-

Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient for small molecules.[2] For ¹³C NMR, a higher concentration of 50-100 mg is often required due to the low natural abundance of the ¹³C isotope.[2]

-

Sample Purity: The sample should be free of particulate matter and paramagnetic impurities, which can degrade spectral resolution.[3] Filtration of the sample solution through a small plug of glass wool in a Pasteur pipette can remove solid impurities.[4][5]

-

Reference Standard: Tetramethylsilane (TMS) is commonly added as an internal standard for referencing the chemical shifts to 0 ppm.

NMR Instrument Parameters:

-

Spectrometer Frequency: Higher field strengths (e.g., 400 MHz or 500 MHz for ¹H NMR) provide better signal dispersion and resolution.

-

¹H NMR:

-

A standard pulse sequence (e.g., a single 90° pulse) is used.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR:

-

Proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each unique carbon.

-

A larger number of scans is usually necessary compared to ¹H NMR to compensate for the lower sensitivity.

-

Structural Isomerism and NMR Correlation

The relationship between the stereoisomers of this compound and their expected NMR signals can be visualized as a logical workflow. The initial synthetic route can lead to a mixture of (E) and (Z) isomers, which can then be characterized by their distinct NMR spectra.

Figure 1: Correlation of this compound isomers with their NMR data.

References

An In-depth Technical Guide to 2,5-Dibromohex-3-ene: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dibromohex-3-ene is a halogenated alkene of significant interest in synthetic organic chemistry. Its structure, featuring a central carbon-carbon double bond and two chiral centers, gives rise to a rich stereoisomerism, making it a versatile building block for the synthesis of complex molecules. This technical guide provides a comprehensive overview of the chemical properties, structure, and stereochemistry of this compound, intended to serve as a valuable resource for researchers in academia and the pharmaceutical industry. While experimentally determined physical and spectroscopic data remain limited in publicly accessible databases, this guide consolidates available information and provides theoretical context for its chemical behavior.

Chemical Structure and Isomerism

This compound possesses the molecular formula C₆H₁₀Br₂ and a molecular weight of 241.95 g/mol .[1] Its structure is characterized by a six-carbon chain with a double bond at the C3 position and bromine atoms at the C2 and C5 positions.

The presence of a double bond and two stereogenic centers (C2 and C5) results in the potential for multiple stereoisomers. The double bond can exist in either a cis (Z) or trans (E) configuration. Additionally, each of the bromine-bearing carbons is a chiral center, which can have an R or S configuration. This leads to a total of 2³ or eight possible stereoisomers.[2] These include pairs of enantiomers and diastereomers.

Diagram of the Stereoisomers of this compound

Caption: Logical relationships between the stereoisomers of this compound.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₁₀Br₂ | PubChem[1] |

| Molecular Weight | 241.95 g/mol | PubChem[1] |

| IUPAC Name | (3E)-2,5-dibromohex-3-ene | PubChem[1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Expected to be soluble in nonpolar organic solvents. | |

| XLogP3-AA (Computed) | 2.9 | PubChem[1] |

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not prominently documented, its structure suggests plausible synthetic pathways.

Potential Synthetic Routes

One potential route involves the 1,4-addition of hydrogen bromide to 1,3-butadiene . This reaction is known to produce a mixture of 1,2- and 1,4-addition products.[3][4] The formation of 1,4-dibromo-2-butene would be a key intermediate, which could potentially be isomerized or further reacted to yield the desired product. The regioselectivity of such additions is often temperature-dependent, with 1,4-addition favored at higher temperatures (thermodynamic control) and 1,2-addition at lower temperatures (kinetic control).[5]

Another plausible approach is the allylic bromination of hexa-1,5-diene . The use of N-bromosuccinimide (NBS) in the presence of a radical initiator could lead to the formation of this compound.[6] This reaction proceeds via a free radical mechanism.

Conceptual Workflow for Synthesis via 1,4-Addition

Caption: A possible synthetic pathway to this compound.

Expected Reactivity

The chemical reactivity of this compound is dictated by the presence of the carbon-carbon double bond and the two alkyl bromide functionalities.

-

Alkene Reactions: The double bond can undergo various addition reactions, such as hydrogenation, halogenation, and hydrohalogenation.

-

Nucleophilic Substitution: The bromine atoms are good leaving groups, making the C2 and C5 positions susceptible to nucleophilic attack. This allows for the introduction of a wide range of functional groups.

-

Elimination Reactions: Treatment with a strong base could lead to elimination reactions, forming dienes or trienes.

Spectroscopic Characterization (Theoretical)

¹H and ¹³C NMR Spectroscopy

-

¹H NMR: The spectrum would be complex due to the presence of stereoisomers. Key signals would include:

-

Protons on the double bond (vinylic protons) in the region of 5.5-6.0 ppm.

-

Protons on the bromine-bearing carbons (methine protons) deshielded to around 4.0-4.5 ppm.

-

Methyl protons as doublets in the upfield region (around 1.7-2.0 ppm).

-

-

¹³C NMR: The spectrum would show six distinct signals for the six carbon atoms.

-

Carbons of the double bond would appear in the downfield region (120-140 ppm).

-

Carbons attached to bromine would be in the range of 40-60 ppm.

-

Methyl carbons would be found in the upfield region (15-25 ppm).

-

Mass Spectrometry

The mass spectrum of this compound would exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This would result in a molecular ion region with three peaks (M, M+2, M+4) in an approximate intensity ratio of 1:2:1. Fragmentation would likely involve the loss of bromine atoms and cleavage of the carbon-carbon bonds.

Applications in Research and Development

Given its structure, this compound is a potentially valuable intermediate in organic synthesis. The two bromine atoms can be substituted to introduce new functionalities, and the double bond can be further manipulated. This makes it a candidate for the synthesis of various acyclic and cyclic compounds with potential applications in medicinal chemistry and materials science.

Safety and Handling

Specific toxicological data for this compound is not available. However, as with all halogenated organic compounds, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment, including gloves and safety glasses, should be worn. Alkyl halides are generally considered to be irritants and may have other health effects.

Conclusion

This compound is a structurally interesting molecule with significant potential in synthetic chemistry due to its stereoisomerism and the presence of multiple reactive sites. While there is a notable lack of comprehensive experimental data in the public domain, this guide provides a theoretical framework for its properties and reactivity. Further research to fully characterize this compound and explore its synthetic applications is warranted and would be a valuable contribution to the field of organic chemistry.

References

- 1. This compound | C6H10Br2 | CID 13442489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. brainly.com [brainly.com]

- 3. quora.com [quora.com]

- 4. 3.4 Reactions of 1,3-Butadiene – Organic Chemistry II [kpu.pressbooks.pub]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. 189. The reaction of hexa-1 : 5-diene with N-bromosuccinimide - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Stereoisomers of 2,5-Dibromohex-3-ene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the stereoisomerism of 2,5-dibromohex-3-ene, a molecule with significant structural complexity relevant to stereoselective synthesis and drug design. Due to the limited availability of specific experimental data for each individual stereoisomer in published literature, this paper will focus on the theoretical framework, general experimental methodologies for synthesis and separation, and predicted analytical characteristics based on established principles of organic chemistry.

Introduction to the Stereoisomerism of this compound

This compound possesses three stereogenic elements that give rise to a number of stereoisomers.[1] These elements are:

-

A carbon-carbon double bond (C3=C4): This allows for geometric isomerism, resulting in either an E (trans) or Z (cis) configuration.

-

Two chiral centers (C2 and C5): The carbon atoms bonded to the bromine atoms are stereogenic and can have either an R or S absolute configuration.

The combination of these stereogenic features leads to a theoretical maximum of 2³ = 8 possible stereoisomers. However, the presence of meso compounds—achiral molecules with chiral centers—reduces the number of unique stereoisomers.

The Stereoisomers of this compound

The possible stereoisomers can be systematically categorized based on the configuration of the double bond and the chiral centers.

E (trans) Isomers

-

(2R,5R)-(E)-2,5-dibromohex-3-ene: A chiral molecule.

-

(2S,5S)-(E)-2,5-dibromohex-3-ene: The enantiomer of the (2R,5R) isomer.

-

(2R,5S)-(E)-2,5-dibromohex-3-ene: This is a meso compound due to an internal plane of symmetry.

Z (cis) Isomers

-

(2R,5R)-(Z)-2,5-dibromohex-3-ene: A chiral molecule.

-

(2S,5S)-(Z)-2,5-dibromohex-3-ene: The enantiomer of the (2R,5R) isomer.

-

(2R,5S)-(Z)-2,5-dibromohex-3-ene: A chiral molecule. Its diastereomer is the (2S,5R) isomer, which is identical to the (2R,5S) isomer in the Z configuration.

Therefore, there are a total of six unique stereoisomers: two pairs of enantiomers and two meso compounds.

Data Presentation

| Stereoisomer | Predicted Boiling Point (°C) | Predicted 1H NMR (δ ppm, vinyl H) | Predicted 13C NMR (δ ppm, vinyl C) |

| (2R,5R)-(E)-2,5-dibromohex-3-ene | Higher than Z-isomers | ~5.8 (trans coupling) | ~130 |

| (2S,5S)-(E)-2,5-dibromohex-3-ene | Higher than Z-isomers | ~5.8 (trans coupling) | ~130 |

| (2R,5S)-(E)-2,5-dibromohex-3-ene (meso) | Higher than Z-isomers | ~5.8 (trans coupling) | ~130 |

| (2R,5R)-(Z)-2,5-dibromohex-3-ene | Lower than E-isomers | ~5.6 (cis coupling) | ~128 |

| (2S,5S)-(Z)-2,5-dibromohex-3-ene | Lower than E-isomers | ~5.6 (cis coupling) | ~128 |

| (2R,5S)-(Z)-2,5-dibromohex-3-ene | Lower than E-isomers | ~5.6 (cis coupling) | ~128 |

Experimental Protocols

The following sections outline general experimental methodologies that can be applied to the synthesis, separation, and characterization of the stereoisomers of this compound.

Synthesis: Bromination of 2,4-Hexadiene

A common method for the preparation of vicinal dibromides is the electrophilic addition of bromine to an alkene. The synthesis of this compound can be achieved through the bromination of 2,4-hexadiene. This reaction is expected to produce a mixture of stereoisomers.

Protocol:

-

Dissolve 2,4-hexadiene (1.0 eq) in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride) and cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of bromine (1.0 eq) in the same solvent dropwise to the stirred diene solution. The disappearance of the bromine color indicates the progress of the reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product mixture of this compound stereoisomers.

Separation of Diastereomers

The resulting mixture of E and Z diastereomers, as well as the meso compound, can be separated using chromatographic techniques.

Protocol:

-

Prepare a silica gel column packed in a suitable non-polar eluent system (e.g., hexane or a mixture of hexane and ethyl acetate).

-

Dissolve the crude product mixture in a minimal amount of the eluent and load it onto the column.

-

Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.

-

Collect fractions and analyze them by thin-layer chromatography (TLC) or gas chromatography (GC) to identify the separated diastereomers.

-

Combine the fractions containing the pure diastereomers and concentrate them under reduced pressure.

Resolution of Enantiomers

The separated chiral diastereomers (the (E)-enantiomeric pair and the (Z)-enantiomeric pair) can be resolved into their individual enantiomers using chiral chromatography or by forming diastereomeric derivatives.

Protocol (via Diastereomeric Salt Formation):

This method is illustrative and would require the presence of a suitable functional group for salt formation, which is absent in this compound. For analogous compounds with, for example, a carboxylic acid group, the following protocol would apply:

-

React the racemic mixture with a single enantiomer of a chiral resolving agent (e.g., a chiral amine like (R)-1-phenylethylamine for a racemic acid) in a suitable solvent.

-

The resulting diastereomeric salts will have different solubilities and can be separated by fractional crystallization.

-

After separation, the individual diastereomeric salts are treated with an acid (for an amine resolving agent) or a base (for an acidic resolving agent) to regenerate the pure enantiomers of the target compound.

For this compound, chiral High-Performance Liquid Chromatography (HPLC) would be the more direct method for enantiomeric resolution.

Mandatory Visualization

The following diagrams illustrate the relationships between the stereoisomers of this compound and a general experimental workflow.

Caption: Stereoisomeric relationships of this compound.

Caption: General experimental workflow for obtaining pure stereoisomers.

References

Bromination of Hexa-1,5-diene: A Technical Guide to Byproduct Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bromination of hexa-1,5-diene, a non-conjugated diene, is a fundamental reaction in organic synthesis, yielding valuable intermediates for the pharmaceutical and materials science industries. While the primary products are well-documented, a thorough understanding of the byproduct profile is critical for reaction optimization, impurity control, and ensuring the safety and efficacy of final products. This technical guide provides an in-depth analysis of the byproducts formed during the bromination of hexa-1,5-diene, detailing reaction mechanisms, experimental considerations, and quantitative data.

Reaction Overview and Major Products

The electrophilic addition of bromine to the isolated double bonds of hexa-1,5-diene is the principal reaction pathway. When one molar equivalent of bromine is reacted with hexa-1,5-diene, the main products are 5,6-dibromo-1-hexene and 1,2,5,6-tetrabromohexane. Unreacted hexa-1,5-diene is also typically present in the final reaction mixture. The mono-brominated product, 5,6-dibromo-1-hexene, is generally the major product, constituting approximately 50% of the product mixture under these conditions.[1]

Byproduct Formation

Several byproducts can be formed during the bromination of hexa-1,5-diene through various mechanisms, including further bromination of the initial products, radical-mediated reactions, and intramolecular cyclization.

Over-bromination Products

The primary mono-brominated product, 5,6-dibromo-1-hexene, still possesses a double bond and can react further with bromine to yield tetrabrominated alkanes.

-

1,2,5,6-Tetrabromohexane: This is a common byproduct formed from the addition of a second equivalent of bromine to 5,6-dibromo-1-hexene.

Intramolecular Cyclization Products

Under certain conditions, the intermediate bromonium ion or a carbocation can be trapped by the second double bond within the same molecule, leading to the formation of cyclic byproducts. This is a known reaction pathway in the halogenation of non-conjugated dienes.

-

2,5-Bis(bromomethyl)tetrahydrofuran: This cyclic ether can be formed through an intramolecular cyclization pathway. The initial electrophilic attack of bromine on one double bond forms a bromonium ion. The oxygen atom of a water molecule (if present as a solvent or impurity) can then attack this intermediate, followed by an intramolecular attack of the hydroxyl group on the second double bond, which is subsequently brominated. While not extensively reported for hexa-1,5-diene specifically, this type of cyclization is a known phenomenon in similar systems.

Radical-Mediated Byproducts

Although electrophilic addition is the primary mechanism, the presence of light or radical initiators can promote a free-radical pathway, leading to a different set of byproducts.

-

Allylic Bromination Products: Radical abstraction of an allylic hydrogen from hexa-1,5-diene can lead to the formation of various allylic bromides.

Quantitative Data on Product Distribution

The following table summarizes the approximate product distribution for the reaction of one molar equivalent of bromine with hexa-1,5-diene. It is important to note that the precise yields can vary depending on the specific reaction conditions.

| Product Name | Structure | Approximate Yield (%) |

| 5,6-Dibromo-1-hexene | CH2=CH-CH2-CH2-CH(Br)-CH2Br | ~50 |

| 1,2,5,6-Tetrabromohexane | Br-CH2-CH(Br)-CH2-CH2-CH(Br)-CH2-Br | Variable |

| Unreacted Hexa-1,5-diene | CH2=CH-CH2-CH2-CH=CH2 | Variable |

| Cyclization and Radical Byproducts | e.g., 2,5-Bis(bromomethyl)tetrahydrofuran | Trace to minor |

Experimental Protocols

General Procedure for Electrophilic Bromination of an Alkene:

-

Dissolution: Dissolve hexa-1,5-diene in a suitable inert solvent (e.g., dichloromethane, carbon tetrachloride) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The reaction should be protected from light to minimize radical side reactions.

-

Cooling: Cool the solution to a desired temperature (typically 0 °C to room temperature) using an ice bath.

-

Bromine Addition: Slowly add a solution of one molar equivalent of bromine in the same solvent to the stirred diene solution. The characteristic red-brown color of bromine should disappear as it reacts.

-

Reaction Monitoring: Monitor the progress of the reaction by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quenching: Once the reaction is complete, quench any remaining bromine by adding a solution of sodium thiosulfate.

-

Work-up: Wash the organic layer with water and brine, then dry it over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography or distillation to separate the different products and byproducts.

-

Analysis: Characterize the products and byproducts using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and quantify the product distribution using Gas Chromatography (GC).

Reaction Pathways and Mechanisms

The following diagrams illustrate the key reaction pathways involved in the bromination of hexa-1,5-diene.

Conclusion

The bromination of hexa-1,5-diene yields a mixture of products, with 5,6-dibromo-1-hexene being the major component when using one equivalent of bromine. However, the formation of byproducts such as 1,2,5,6-tetrabromohexane, and potentially cyclic ethers and allylic bromides, must be considered for effective process control and purification. The distribution of these byproducts is sensitive to reaction conditions, including stoichiometry, temperature, solvent, and the presence of light or radical initiators. A thorough understanding and control of these parameters are essential for researchers and drug development professionals to ensure the desired product is obtained with high purity.

References

An In-Depth Technical Guide to the Cis/Trans Isomerization of 2,5-Dibromohex-3-ene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The geometric configuration of substituents around a carbon-carbon double bond significantly influences the physical, chemical, and biological properties of a molecule. In the context of drug development and materials science, the ability to control and interconvert between cis and trans isomers is of paramount importance. 2,5-Dibromohex-3-ene possesses a central carbon-carbon double bond, allowing for the existence of both cis and trans diastereomers. Furthermore, the presence of chiral centers at the C2 and C5 positions gives rise to a total of eight possible stereoisomers.[1][2][3] The controlled isomerization between the cis and trans forms of this compound can be a critical step in stereoselective synthesis.

This guide explores the theoretical basis and practical considerations for inducing cis/trans isomerization in this compound. The primary mechanisms discussed are iodine-catalyzed isomerization and free-radical induced isomerization, drawing upon established principles for the isomerization of substituted alkenes.

Potential Isomerization Mechanisms

The isomerization of alkenes typically requires the temporary cleavage of the π-bond to allow for rotation around the sigma bond, followed by the reformation of the π-bond in the opposite configuration. This can be achieved through various catalytic or photolytic methods.

Iodine-Catalyzed Isomerization

Iodine is a well-established catalyst for the equilibration of cis/trans isomers of alkenes. The mechanism involves the reversible addition of an iodine radical to the double bond, forming a carbon-centered radical intermediate. Rotation around the former double bond can then occur, followed by the elimination of the iodine radical to yield the isomerized alkene.

The key steps in the iodine-catalyzed isomerization are:

-

Initiation: Formation of iodine radicals, which can be achieved either thermally or photolytically from molecular iodine (I₂).

-

Addition: The iodine radical adds to one of the carbons of the double bond in this compound, forming a bromo-iodo-alkyl radical intermediate.

-

Rotation: Rotation occurs around the carbon-carbon single bond of the radical intermediate.

-

Elimination: The iodine radical is eliminated, reforming the double bond in the more thermodynamically stable trans configuration.

dot

Caption: Proposed mechanism for iodine-catalyzed cis/trans isomerization of this compound.

Free-Radical Induced Isomerization

Free-radical induced isomerization can be initiated by various radical species, often generated photochemically or through the use of a radical initiator. For halogenated alkenes, a bromine radical can initiate the isomerization process in a manner analogous to iodine catalysis.

This process can be particularly relevant for this compound due to the presence of bromine atoms in the molecule. Homolytic cleavage of a carbon-bromine bond under photolytic conditions could potentially generate a bromine radical that then participates in the isomerization of another molecule. Alternatively, an external radical initiator can be used.

Quantitative Data from Analogous Systems

Direct quantitative data for the isomerization of this compound is not available in the reviewed literature. However, data from studies on other substituted alkenes can provide valuable insights into the potential kinetics and thermodynamics of the process.

Table 1: Activation Energies for Thermal Cis-Trans Isomerization of Various Alkenes

| Compound | Solvent | Activation Energy (kcal/mol) | Reference |

| 4-Anilino-4'-nitroazobenzene | Various | 18 - 23 | |

| 1,1,2,2,5,5,6,6-octamethyl-1,2,5,6-tetrasilacycloocta-3,7-diene | CD₂Cl₂ | Not specified, first-order kinetics observed | [4] |

Table 2: Thermodynamic Parameters for Iodine-Catalyzed Isomerization of Butene

| Reaction | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | Reference |

| 1-Butene ⇌ cis-2-Butene | -1.75 | -1.74 | [5] |

| 1-Butene ⇌ trans-2-Butene | -2.77 | -1.54 | [5] |

| cis-2-Butene ⇌ trans-2-Butene | -1.02 | 0.20 | [5] |

Note: The data in the tables above are for analogous systems and should be used as a general guide for designing experiments for this compound.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the isomerization of this compound based on general procedures for analogous reactions.

Protocol for Iodine-Catalyzed Isomerization

Objective: To induce the cis-to-trans isomerization of this compound using a catalytic amount of iodine.

Materials:

-

cis-2,5-Dibromohex-3-ene

-

Iodine (I₂)

-

Inert solvent (e.g., toluene, hexane)

-

Sodium thiosulfate solution (for quenching)

-

Anhydrous magnesium sulfate (for drying)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Analytical instrumentation (GC-MS, ¹H NMR)

Procedure:

-

Dissolve a known amount of cis-2,5-dibromohex-3-ene in an inert solvent in a round-bottom flask equipped with a magnetic stir bar.

-

Add a catalytic amount of iodine (typically 1-5 mol%).

-

Attach a reflux condenser and heat the mixture to reflux with stirring. The reaction can also be performed at lower temperatures with photolytic initiation (e.g., exposure to a sunlamp).

-

Monitor the progress of the reaction by periodically taking aliquots and analyzing them by GC-MS or ¹H NMR to determine the cis/trans ratio.

-

Once the desired equilibrium is reached or the starting material is consumed, cool the reaction mixture to room temperature.

-

Quench the reaction by washing the mixture with an aqueous solution of sodium thiosulfate to remove the iodine.

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product mixture.

-

Purify the trans-isomer from the cis-isomer and any byproducts by column chromatography or recrystallization.

dot

Caption: Experimental workflow for iodine-catalyzed isomerization.

Protocol for Photochemical Free-Radical Isomerization

Objective: To induce the cis-to-trans isomerization of this compound using a photochemical free-radical initiator.

Materials:

-

cis-2,5-Dibromohex-3-ene

-

Free-radical initiator (e.g., azobisisobutyronitrile - AIBN) or a photosensitizer

-

Inert solvent (e.g., benzene, cyclohexane)

-

Photoreactor or a suitable light source (e.g., UV lamp)

-

Quartz reaction vessel

-

Magnetic stirrer

-

Rotary evaporator

-

Analytical instrumentation (GC-MS, ¹H NMR)

Procedure:

-

Dissolve cis-2,5-dibromohex-3-ene and a catalytic amount of a free-radical initiator or photosensitizer in an inert solvent in a quartz reaction vessel equipped with a magnetic stir bar.

-

Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen, which can quench radical reactions.

-

Irradiate the stirred solution with a suitable light source at a controlled temperature.

-

Monitor the reaction progress by GC-MS or ¹H NMR analysis of aliquots.

-

Once the desired conversion is achieved, turn off the light source.

-

Remove the solvent under reduced pressure.

-

Purify the product mixture to isolate the trans-isomer.

Conclusion

While direct experimental data for the cis/trans isomerization of this compound is scarce, established methodologies for alkene isomerization provide a strong foundation for developing effective protocols. Both iodine-catalyzed and free-radical induced pathways are viable options for achieving this transformation. The choice of method will depend on factors such as the desired reaction conditions, the stability of the starting material and product to the reaction conditions, and the desired cis/trans ratio at equilibrium. The experimental protocols and theoretical background provided in this guide are intended to equip researchers with the necessary knowledge to successfully approach the cis/trans isomerization of this compound and related compounds. Further experimental work is required to determine the optimal conditions and to gather quantitative kinetic and thermodynamic data for this specific transformation.

References

- 1. Mechanism of cis/trans equilibration of alkenes via iodine catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinetics and Energetics of Thermal Cis-Trans Isomerization of a Resonance-Activated Azobenzene in BMIM-Based Ionic Liquids for PF6−/Tf2N− Comparison - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Kinetics of the cis,cis to trans,trans isomerization of 1,1,2,2,5,5,6,6-octamethyl-1,2,5,6-tetrasilacycloocta-3,7-diene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Dehydrobromination of 2,5-Dibromohex-3-ene to Hexatriene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conversion of 2,5-dibromohex-3-ene to 1,3,5-hexatriene through double dehydrobromination is a significant transformation in organic synthesis, yielding a valuable conjugated triene system. This guide provides a comprehensive overview of the reaction, including its theoretical underpinnings, a detailed experimental protocol, and methods for the analysis of the resulting isomeric products. The reaction typically proceeds via a stereoselective E2 elimination mechanism, influenced by the choice of base and reaction conditions. This document serves as a technical resource for chemists engaged in the synthesis of complex molecules where conjugated polyenes are crucial structural motifs.

Introduction

Conjugated trienes, such as 1,3,5-hexatriene, are important building blocks in organic chemistry, finding applications in the synthesis of natural products, polymers, and advanced materials. The dehydrobromination of dihaloalkanes presents a classical and effective method for the introduction of unsaturation. Specifically, the double dehydrobromination of this compound offers a direct route to the 1,3,5-hexatriene scaffold. This reaction is governed by the principles of elimination reactions, with the E2 pathway being predominant under strongly basic conditions. The stereochemistry of the starting material and the steric hindrance of the base play crucial roles in determining the isomeric composition of the final product. A thorough understanding of these factors is essential for controlling the reaction outcome and achieving the desired hexatriene isomer.

Reaction Mechanism and Stereochemistry

The dehydrobromination of this compound is a twofold elimination reaction that proceeds through a concerted E2 mechanism. This mechanism requires an anti-periplanar arrangement of the proton to be abstracted and the bromide leaving group.

The reaction is initiated by a strong base, which abstracts a proton from a carbon atom adjacent (β) to the carbon bearing a bromine atom. Simultaneously, the C-Br bond breaks, and a new π-bond is formed. This process is repeated to eliminate the second molecule of hydrogen bromide, resulting in the formation of a conjugated triene system.

Given that this compound possesses stereocenters at C2 and C5, as well as E/Z isomerism at the C3-C4 double bond, the stereochemical outcome of the reaction is of significant interest. The geometry of the resulting hexatriene isomers will be dictated by the specific stereoisomer of the starting material and the ability to achieve the necessary anti-periplanar transition state for elimination. The use of a sterically hindered base, such as potassium tert-butoxide, can influence the regioselectivity of proton abstraction, potentially favoring the formation of the less substituted (Hofmann) product, although in this case, the formation of the conjugated 1,3,5-hexatriene is thermodynamically favored.

Experimental Protocol

This section outlines a representative experimental procedure for the double dehydrobromination of this compound.

Materials:

-

This compound (1.0 eq)

-

Potassium tert-butoxide (t-BuOK) (2.5 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Dropping funnel

-

Inert gas supply

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography or distillation

Procedure:

-

A three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is flushed with argon or nitrogen.

-

Potassium tert-butoxide (2.5 eq) is suspended in anhydrous THF in the flask.

-

A solution of this compound (1.0 eq) in anhydrous THF is added dropwise to the stirred suspension of the base at room temperature over a period of 30 minutes.

-

After the addition is complete, the reaction mixture is heated to reflux (approximately 66 °C) and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of saturated aqueous NH₄Cl solution.

-

The aqueous layer is extracted three times with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product, a mixture of hexatriene isomers, is purified by fractional distillation or column chromatography on silica gel using a non-polar eluent (e.g., hexanes).

Data Presentation

The following tables summarize hypothetical but representative data for the dehydrobromination of this compound. Actual results may vary depending on the specific reaction conditions and the stereoisomeric purity of the starting material.

Table 1: Reaction Conditions and Yields

| Entry | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | t-BuOK (2.5) | THF | 66 (Reflux) | 6 | 75 |

| 2 | NaOEt (3.0) | EtOH | 78 (Reflux) | 8 | 68 |

| 3 | DBU (2.2) | Toluene | 110 (Reflux) | 5 | 72 |

Table 2: Isomer Distribution of 1,3,5-Hexatriene Product (Hypothetical)

| Isomer | Structure | Boiling Point (°C) | Relative Abundance (%) |

| (E,E)-1,3,5-Hexatriene | trans,trans | 80 | 60 |

| (E,Z)-1,3,5-Hexatriene | trans,cis | 78 | 30 |

| (Z,Z)-1,3,5-Hexatriene | cis,cis | 77 | 10 |

Product Analysis and Characterization

The identification and quantification of the resulting hexatriene isomers are critical for assessing the success and selectivity of the reaction.

Gas Chromatography-Mass Spectrometry (GC-MS): GC is an excellent technique for separating the volatile hexatriene isomers. The retention times will differ for each isomer, allowing for their separation. Mass spectrometry provides the molecular weight of the products (m/z = 80 for C₆H₈) and characteristic fragmentation patterns that can aid in structural confirmation. Quantitative analysis of the isomer distribution can be performed by integrating the peak areas in the gas chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of the hexatriene isomers. The chemical shifts and coupling constants of the olefinic protons in the ¹H NMR spectrum are particularly informative for determining the E/Z configuration of the double bonds. For instance, the coupling constant between trans-vinylic protons is typically larger (around 12-18 Hz) than that for cis-vinylic protons (around 6-12 Hz).

Conclusion

The dehydrobromination of this compound provides a viable route to the synthesis of 1,3,5-hexatriene. The reaction is highly dependent on the choice of a strong, sterically hindered base and proceeds via an E2 mechanism. Careful control of reaction conditions and a thorough analysis of the product mixture are essential for achieving high yields and understanding the isomeric distribution. The protocols and analytical methods described in this guide offer a solid foundation for researchers and professionals working on the synthesis of conjugated polyenes for various applications in drug development and materials science. Further optimization of reaction conditions may be necessary to enhance the selectivity towards a specific hexatriene isomer.

GC-MS Analysis of 2,5-Dibromohex-3-ene Reaction Products: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the analysis of reaction products derived from 2,5-Dibromohex-3-ene using Gas Chromatography-Mass Spectrometry (GC-MS). This document provides a comprehensive overview of a representative reaction—dehydrohalogenation—and details the experimental protocols and data interpretation necessary for product identification and quantification.

Introduction to this compound and its Reactivity

This compound is a halogenated alkene with the potential for various chemical transformations. Its structure, featuring two bromine atoms and a carbon-carbon double bond, makes it a versatile starting material for synthesizing a range of organic compounds. The presence of bromine atoms, which are good leaving groups, facilitates elimination and substitution reactions. The double bond can also participate in addition reactions.

This guide will focus on a common reaction pathway for dihaloalkanes: dehydrohalogenation . This elimination reaction involves the removal of a hydrogen atom and a halogen atom from adjacent carbons, typically facilitated by a strong base, leading to the formation of alkynes or dienes.

Experimental Protocols

A detailed methodology for a representative dehydrohalogenation reaction of this compound and the subsequent GC-MS analysis of the product mixture is provided below.

Dehydrohalogenation of this compound

Objective: To synthesize a mixture of hexadienes and hexynes from this compound via a double dehydrohalogenation reaction.

Materials:

-

This compound

-

Potassium tert-butoxide (t-BuOK)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Erlenmeyer flask

-

Rotary evaporator

Procedure:

-

In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2.42 g (10 mmol) of this compound in 40 mL of anhydrous THF.

-

Slowly add 2.47 g (22 mmol) of potassium tert-butoxide to the stirring solution at room temperature.

-

Heat the reaction mixture to reflux (approximately 66°C) and maintain for 4 hours.

-

After cooling to room temperature, quench the reaction by slowly adding 20 mL of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer with 2 x 20 mL of brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

The resulting crude product is a mixture of volatile hydrocarbons, ready for GC-MS analysis.

GC-MS Analysis of Reaction Products

Objective: To separate, identify, and quantify the components of the product mixture from the dehydrohalogenation reaction.

Instrumentation:

-

Gas Chromatograph (GC) equipped with a Mass Spectrometer (MS) detector.

-

Capillary column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Carrier gas: Helium (99.999% purity).

GC-MS Parameters:

-

Injector Temperature: 250°C

-

Injection Mode: Split (10:1)

-

Injection Volume: 1 µL

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp: 10°C/min to 200°C.

-

Hold at 200°C for 5 minutes.

-

-

Carrier Gas Flow Rate: 1.0 mL/min (constant flow).

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-350.

-

Scan Mode: Full Scan.

Sample Preparation:

Dilute 10 µL of the crude reaction product in 990 µL of dichloromethane for a 1:100 dilution before injection.

Data Presentation and Interpretation

The GC-MS analysis of the reaction mixture is expected to reveal a series of products resulting from single and double dehydrohalogenation events. The primary products anticipated are isomers of hexadiene and hexyne.

Quantitative Data Summary

The following table presents hypothetical quantitative data obtained from the GC-MS analysis of the reaction products. The relative abundance of each component is determined by the peak area in the total ion chromatogram (TIC).

| Peak No. | Retention Time (min) | Proposed Compound | Molecular Formula | Molecular Weight ( g/mol ) | Peak Area (%) | Key Mass Fragments (m/z) |

| 1 | 4.25 | 1,5-Hexadiene | C₆H₁₀ | 82.14 | 15 | 82, 67, 54, 41, 39 |

| 2 | 4.58 | 2,4-Hexadiene | C₆H₁₀ | 82.14 | 35 | 82, 67, 53, 41, 39 |

| 3 | 5.12 | 3-Hexyne | C₆H₁₀ | 82.14 | 40 | 82, 67, 53, 41, 39 |

| 4 | 6.89 | 5-Bromo-2-hexene | C₆H₁₁Br | 163.06 | 8 | 162/164, 83, 67, 41 |

| 5 | 8.15 | This compound (unreacted) | C₆H₁₀Br₂ | 241.95 | 2 | 240/242/244, 161/163, 81 |

Interpretation of Mass Spectra

The identification of the compounds listed in the table is based on their mass spectra.

-

Hexadiene and Hexyne Isomers (Peaks 1, 2, 3): These isomers will exhibit a molecular ion peak (M⁺) at m/z 82. The fragmentation patterns will be similar, characterized by the loss of alkyl fragments, leading to prominent peaks at m/z 67 (M-15), 54 (M-28), 41, and 39. Distinguishing between isomers often relies on subtle differences in fragment ion abundances and their gas chromatographic retention times.

-

5-Bromo-2-hexene (Peak 4): This product of a single dehydrohalogenation will show a characteristic isotopic pattern for one bromine atom in its molecular ion region (m/z 162 and 164 in an approximate 1:1 ratio). The loss of the bromine atom will result in a significant peak at m/z 83.

-

Unreacted this compound (Peak 5): The starting material will display a molecular ion cluster (m/z 240, 242, 244) with an approximate 1:2:1 ratio, which is characteristic of a molecule containing two bromine atoms.

Visualizations

The following diagrams illustrate the key processes described in this guide.

A Technical Guide to the IUPAC Nomenclature of 2,5-Dibromohex-3-ene Stereoisomers

Abstract

Stereoisomerism plays a critical role in the fields of chemistry and pharmacology, where the spatial arrangement of atoms can dictate a molecule's biological activity, efficacy, and toxicity. The molecule 2,5-Dibromohex-3-ene serves as an excellent model for understanding complex stereochemistry, as it possesses multiple stereogenic centers. This technical guide provides an in-depth analysis of the stereoisomers of this compound, detailing the systematic application of IUPAC nomenclature rules, including the Cahn-Ingold-Prelog (CIP) priority system for assigning E/Z and R/S configurations. This document offers detailed protocols for stereochemical assignment, presents a comprehensive summary of all possible stereoisomers in tabular format, and utilizes Graphviz diagrams to visualize key structures and logical workflows, ensuring clarity for researchers and professionals in drug development.

Identification of Stereogenic Centers in this compound

The structure of this compound contains three distinct stereogenic sites: two chiral carbon atoms and one double bond capable of geometric isomerism.[1][2][3] The presence of these three sites means the molecule can exist as a maximum of 2³ or eight possible stereoisomers.[1][2][4]

The specific stereogenic centers are:

-

Chiral Center at Carbon-2 (C2): This carbon is bonded to four different groups: a hydrogen atom (-H), a bromine atom (-Br), a methyl group (-CH₃), and the remainder of the carbon chain (-CH=CH-CH(Br)CH₃).

-

Chiral Center at Carbon-5 (C5): This carbon is also bonded to four different groups: a hydrogen atom (-H), a bromine atom (-Br), a methyl group (-CH₃), and the rest of the carbon chain (-CH=CH-CH(Br)CH₃).

-

Geometric Isomerism at the C3=C4 Double Bond: Each carbon of the double bond (C3 and C4) is attached to two different substituents, allowing for E (entgegen) and Z (zusammen) configurations.

Caption: General structure of this compound with stereocenters highlighted.

Protocol for Stereochemical Assignment: The Cahn-Ingold-Prelog (CIP) Priority System

The unambiguous assignment of stereochemistry at each center is governed by the Cahn-Ingold-Prelog (CIP) priority rules.[5][6] This system provides a standardized methodology for ranking the substituents attached to a stereocenter.

Methodology:

-

Assign Priority by Atomic Number: Examine the atoms directly attached to the stereocenter. The atom with the higher atomic number receives higher priority.[7] For isotopes, the one with the higher atomic mass has higher priority.[8]

-

Apply the First Point of Difference Rule: If the directly attached atoms are identical, proceed along the substituent chains until the first point of difference is encountered. The chain with the atom of higher atomic number at this point receives higher priority.[6]

-

Treat Multiple Bonds as Multiple Single Bonds: An atom in a double bond is treated as being bonded to two atoms, and an atom in a triple bond is treated as being bonded to three atoms.[7]

Caption: Workflow for assigning substituent priorities using the CIP system.

Assignment of Stereodescriptors

Geometric Isomerism: E/Z Notation for the C3=C4 Double Bond

The E/Z notation is used for alkenes where cis/trans naming can be ambiguous.[9] The designation depends on the relative positions of the highest-priority substituents on each carbon of the double bond.

-

At C3: The attached groups are -H and -CH(Br)CH₃. The carbon atom of the -CH(Br)CH₃ group has a higher atomic number than hydrogen, so -CH(Br)CH₃ is priority #1.

-

At C4: The attached groups are -H and -CH(Br)CH₃. Similarly, -CH(Br)CH₃ is priority #1.

This leads to two possible geometric isomers:

-

(Z)-isomer: The two high-priority groups are on the same side (zusammen) of the double bond.

-

(E)-isomer: The two high-priority groups are on opposite sides (entgegen) of the double bond.[10]

Caption: Priority assignments for (E) and (Z) isomers of this compound.

Chirality: R/S Notation for the C2 and C5 Centers

For the chiral centers at C2 and C5, the CIP priorities of the attached groups are determined as follows:

-

Priority 1: -Br (highest atomic number)

-

Priority 2: -CH=CH- (carbon of a double bond takes precedence over a saturated carbon)

-

Priority 3: -CH₃ (methyl group)

-

Priority 4: -H (lowest atomic number)

The R/S configuration is determined by orienting the molecule so the lowest priority group (-H) points away from the viewer. If the sequence from priority 1 → 2 → 3 is clockwise, the configuration is R (rectus). If it is counter-clockwise, the configuration is S (sinister).

Comprehensive Summary of Stereoisomers

Combining the three stereogenic centers (C2, C5, and the C3=C4 double bond) yields 8 potential stereoisomers. However, due to molecular symmetry, one of the (Z)-isomers is a meso compound, and its mirror image is superimposable upon it. This reduces the total number of unique stereoisomers to seven.

| Full IUPAC Name | C2 Config. | C5 Config. | C3=C4 Config. | Stereochemical Relationship |

| (2R, 5R, 3E)-2,5-Dibromohex-3-ene | R | R | E | Enantiomer of (2S, 5S, 3E) |

| (2S, 5S, 3E)-2,5-Dibromohex-3-ene | S | S | E | Enantiomer of (2R, 5R, 3E) |

| (2R, 5S, 3E)-2,5-Dibromohex-3-ene | R | S | E | Diastereomer to all others |

| (2S, 5R, 3E)-2,5-Dibromohex-3-ene | S | R | E | Enantiomer of (2R, 5S, 3E) |

| (2R, 5R, 3Z)-2,5-Dibromohex-3-ene | R | R | Z | Enantiomer of (2S, 5S, 3Z) |

| (2S, 5S, 3Z)-2,5-Dibromohex-3-ene | S | S | Z | Enantiomer of (2R, 5R, 3Z) |

| (2R, 5S, 3Z)-2,5-Dibromohex-3-ene | R | S | Z | Meso Compound (Achiral) |

| (2S, 5R, 3Z)-2,5-Dibromohex-3-ene | S | R | Z | Identical to (2R, 5S, 3Z) Meso |

Visualization of Key Stereoisomers

Visualizing the 3D arrangement is crucial for distinguishing between enantiomers, diastereomers, and meso compounds.

Caption: Logical relationships between enantiomers, diastereomers, and a meso compound.

Conclusion

The systematic IUPAC nomenclature for this compound requires a careful, stepwise application of the Cahn-Ingold-Prelog priority rules to define the configuration at three distinct stereogenic centers. This analysis reveals the existence of seven unique stereoisomers: three pairs of enantiomers and one achiral meso compound. For professionals in chemistry and drug development, the ability to precisely name and differentiate these stereoisomers is not merely an academic exercise; it is a fundamental requirement for reproducible research, patent applications, and regulatory compliance, as different stereoisomers can exhibit profoundly different pharmacological and toxicological profiles.

References

- 1. (Solved) - The molecule this compound contains three stereogenic... (1 Answer) | Transtutors [transtutors.com]

- 2. brainly.com [brainly.com]

- 3. Solved The moleceule this compound contains | Chegg.com [chegg.com]

- 4. The total number of stereo isomers possible for 2,5 -dibromo-hex-3-ene is.. [askfilo.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. science-revision.co.uk [science-revision.co.uk]

- 7. vanderbilt.edu [vanderbilt.edu]

- 8. E- and Z-alkenes [chem.ucalgary.ca]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

In-Depth Technical Guide to the Molecular Weight of 2,5-Dibromo-3-hexyne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular weight of 2,5-Dibromo-3-hexyne, a compound of interest in synthetic organic chemistry. The document outlines the theoretical calculation of its molecular weight, supported by quantitative data, and discusses the experimental methodologies employed for the determination of molecular weights in organic compounds.

Quantitative Data Summary

The molecular weight of a compound is a fundamental physical property, crucial for reaction stoichiometry, analytical characterization, and drug design. The table below summarizes the elemental composition and contribution to the total molecular weight of 2,5-Dibromo-3-hexyne.

| Element | Symbol | Atomic Count | Atomic Weight (amu) | Total Contribution (amu) |

| Carbon | C | 6 | 12.011 | 72.066 |

| Hydrogen | H | 8 | 1.008 | 8.064 |

| Bromine | Br | 2 | 79.904 | 159.808 |

| Total | 239.938 |

The theoretically calculated molecular weight of 2,5-Dibromo-3-hexyne is 239.938 g/mol [1]. This value is derived from its molecular formula, C₆H₈Br₂[1][2], and the standard atomic weights of its constituent elements.

Visualization of Molecular Structure

The structural arrangement of atoms within 2,5-Dibromo-3-hexyne is a key determinant of its chemical properties. The following diagram illustrates the connectivity of atoms in the molecule.

Experimental Determination of Molecular Weight

While theoretical calculation provides a precise molecular weight, experimental verification is essential. Several analytical techniques are routinely used to determine the molecular weight of organic compounds.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[3] In this method, a sample is ionized, and the resulting ions are accelerated and deflected by electric and magnetic fields.[3] The degree of deflection is dependent on the m/z ratio, allowing for the determination of the molecular mass.[3] The peak with the highest m/z value in the mass spectrum often corresponds to the molecular ion (M+), providing a direct measurement of the molecular weight.[3]

Experimental Workflow for Mass Spectrometry:

Colligative Properties

The molecular weight of a compound can also be determined by measuring the colligative properties of its solutions, such as freezing point depression or boiling point elevation. These properties depend on the number of solute particles in a solution. By measuring the change in freezing or boiling point of a solvent upon the addition of a known mass of the solute, the molar mass of the solute can be calculated.

Synthesis of 2,5-Dibromo-3-hexyne

While various synthetic routes to alkynes exist, a common method for the synthesis of internal alkynes involves the alkylation of a terminal alkyne. An analogous, though not identical, synthesis of 2,5-dimethyl-3-hexyne involves the deprotonation of 3-methyl-1-butyne with a strong base to form an acetylide anion, which then undergoes nucleophilic substitution with an alkyl halide.[4] A similar strategy could potentially be adapted for the synthesis of 2,5-Dibromo-3-hexyne.

Conclusion

The molecular weight of 2,5-Dibromo-3-hexyne is a critical parameter for its application in research and development. A thorough understanding of its calculation and experimental determination is fundamental for scientists in the field. This guide has provided a comprehensive overview of these aspects, supported by clear data presentation and visualizations, to serve as a valuable resource for the scientific community.

References

Purity Analysis of 2,5-Dibromohex-3-ene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for assessing the purity of 2,5-Dibromohex-3-ene, a key intermediate in various synthetic applications. The purity of this compound is critical to ensure the desired reaction outcomes and to minimize the presence of potentially reactive impurities in subsequent manufacturing steps. This document outlines common analytical techniques, potential impurities, and detailed experimental protocols.

Introduction to Purity Analysis

The purity assessment of this compound involves the identification and quantification of process-related impurities and stereoisomers. Due to the presence of a double bond and two chiral centers, this compound can exist as multiple stereoisomers (cis/trans and R/S configurations), which may exhibit different reactivity and toxicological profiles. A multi-faceted analytical approach is therefore essential for comprehensive purity characterization.

Common Analytical Techniques

A combination of chromatographic and spectroscopic techniques is typically employed to achieve a complete purity profile of this compound.

-

Gas Chromatography (GC): An effective technique for separating volatile impurities and the main component. When coupled with a Flame Ionization Detector (FID), it provides quantitative information on the relative amounts of each component. A Mass Spectrometer (MS) detector can be used for the identification of unknown impurities.

-

High-Performance Liquid Chromatography (HPLC): Particularly useful for the separation of non-volatile impurities and for the chiral separation of stereoisomers. Reversed-phase HPLC is a common mode for analyzing halogenated hydrocarbons.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and can be used for quantitative analysis (qNMR) to determine the absolute purity of the material against a certified reference standard.

-

Mass Spectrometry (MS): Provides information about the molecular weight of the compound and its fragments, aiding in the identification of the main component and any impurities. The presence of two bromine atoms in this compound results in a characteristic isotopic pattern (due to ⁷⁹Br and ⁸¹Br isotopes) that is readily identifiable by MS.

Potential Impurities

The synthesis of this compound, commonly prepared by the allylic bromination of 1,5-hexadiene using a reagent like N-bromosuccinimide (NBS), can lead to several potential impurities.

-

Stereoisomers: Cis-isomers and diastereomers (e.g., (2R,5S), (2S,5R), (2R,5R), (2S,5S)) of this compound.

-

Regioisomers: Isomers with bromine atoms at different positions, such as 1,5-dibromohex-2-ene.

-

Over-brominated products: Tetrabrominated hexanes resulting from the addition of bromine across the double bond.

-

Starting materials and reagents: Unreacted 1,5-hexadiene and residual NBS or succinimide.

-

Solvent residues: Residual solvents from the reaction and purification steps.

Data Presentation

The following tables summarize hypothetical quantitative data for the purity analysis of a typical batch of this compound.

Table 1: Gas Chromatography (GC-FID) Purity Analysis

| Component | Retention Time (min) | Area (%) | Specification |

| This compound (trans) | 12.5 | 99.5 | ≥ 99.0% |

| 1,5-hexadiene | 3.2 | 0.1 | ≤ 0.2% |

| cis-2,5-Dibromohex-3-ene | 12.1 | 0.2 | ≤ 0.3% |

| Unidentified Impurity 1 | 10.8 | 0.1 | ≤ 0.1% |

| Unidentified Impurity 2 | 14.2 | 0.1 | ≤ 0.1% |

Table 2: Chiral High-Performance Liquid Chromatography (HPLC) Analysis

| Stereoisomer | Retention Time (min) | Area (%) | Specification |

| (2R,5R)-trans-2,5-Dibromohex-3-ene | 15.3 | 49.8 | Report |

| (2S,5S)-trans-2,5-Dibromohex-3-ene | 16.8 | 49.7 | Report |

| Diastereomeric Impurities | - | 0.5 | ≤ 1.0% |

Table 3: Quantitative ¹H NMR (qNMR) Purity Assay

| Analyte | Purity (w/w %) | Uncertainty (± %) |

| This compound | 99.6 | 0.2 |

Experimental Protocols

Gas Chromatography (GC-FID) Method

Objective: To determine the purity of this compound and quantify volatile impurities.

Instrumentation:

-

Gas Chromatograph equipped with a Flame Ionization Detector (FID).

-

Column: DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

Reagents:

-

Carrier Gas: Helium, high purity.

-

Sample Solvent: Dichloromethane, HPLC grade.

Procedure:

-

Sample Preparation: Accurately weigh approximately 50 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Oven Temperature Program:

-

Initial Temperature: 60 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 220 °C.

-

Hold: 5 minutes at 220 °C.

-

-

Carrier Gas Flow Rate: 1.0 mL/min (constant flow).

-

Injection Volume: 1 µL.

-

Split Ratio: 50:1.

-

-

Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percentage of each component.

Chiral High-Performance Liquid Chromatography (HPLC) Method

Objective: To separate and quantify the enantiomers of trans-2,5-Dibromohex-3-ene.

Instrumentation:

-

HPLC system with a UV detector.

-

Chiral Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent.

Reagents:

-

Mobile Phase A: n-Hexane, HPLC grade.

-

Mobile Phase B: Isopropanol, HPLC grade.

-

Sample Solvent: Mobile Phase.

Procedure:

-

Sample Preparation: Prepare a solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.

-

HPLC Conditions:

-

Mobile Phase: 98:2 (v/v) n-Hexane:Isopropanol.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 10 µL.

-

-

Data Analysis: Integrate the peaks corresponding to the two enantiomers. Calculate the area percentage of each enantiomer.

Quantitative ¹H NMR (qNMR) Method

Objective: To determine the absolute purity of this compound.

Instrumentation:

-

NMR Spectrometer (400 MHz or higher).

-

5 mm NMR tubes.

Reagents:

-

Deuterated Solvent: Chloroform-d (CDCl₃) with 0.03% (v/v) Tetramethylsilane (TMS).

-

Internal Standard: Maleic anhydride, certified reference material.

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 20 mg of this compound into a clean, dry vial.

-

Accurately weigh approximately 10 mg of maleic anhydride into the same vial.

-

Dissolve the mixture in approximately 0.7 mL of CDCl₃.

-

Transfer the solution to a 5 mm NMR tube.

-

-

NMR Acquisition:

-

Acquire a ¹H NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds for quantitative measurements).

-

Ensure a sufficient number of scans for a good signal-to-noise ratio (>250:1 for the signals to be integrated).

-

-

Data Analysis:

-

Carefully phase and baseline correct the spectrum.

-

Integrate a well-resolved signal of this compound (e.g., the olefinic protons) and the signal of the internal standard (maleic anhydride).

-

Calculate the purity using the standard qNMR equation, taking into account the weights, molecular weights, and number of protons for both the analyte and the internal standard.

-

Visualizations

Caption: Workflow for the purity analysis of this compound.

Caption: Logical relationship between analytical techniques and impurity types.

Spectroscopic Profile of cis-2,5-Dibromohex-3-ene: A Technical Guide

Introduction

cis-2,5-Dibromohex-3-ene is a halogenated alkene of interest in synthetic organic chemistry, potentially serving as a building block for more complex molecules. Its stereochemistry, featuring a cis-configured double bond and two chiral centers, makes spectroscopic analysis crucial for its unambiguous identification and characterization. This technical guide provides a summary of predicted spectroscopic data for cis-2,5-dibromohex-3-ene, along with generalized experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for cis-2,5-dibromohex-3-ene.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1, H6 (CH₃) | 1.7 - 1.9 | Doublet | ~7 |

| H2, H5 (CHBr) | 4.6 - 4.8 | Quartet of Doublets | ~7, ~8 |

| H3, H4 (=CH) | 5.8 - 6.0 | Doublet of Triplets | ~11, ~8 |

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C1, C6 (CH₃) | 20 - 25 |

| C2, C5 (CHBr) | 50 - 55 |

| C3, C4 (=CH) | 128 - 132 |

Table 3: Predicted Key IR Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| =C-H stretch | 3020 - 3050 | Medium |

| C-H stretch (aliphatic) | 2850 - 2970 | Medium-Strong |

| C=C stretch (cis) | 1640 - 1660 | Medium |

| =C-H wag (cis) | 675 - 730 | Strong |

| C-Br stretch | 500 - 650 | Strong |

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Ion | Comments |

| 240, 242, 244 | [C₆H₁₀Br₂]⁺ | Molecular ion peak (M, M+2, M+4) with ~1:2:1 ratio. |

| 161, 163 | [C₆H₁₀Br]⁺ | Loss of a bromine radical. M, M+2 pattern. |

| 81 | [Br]⁺ | Bromine cation. |

| 79 | [Br]⁺ | Bromine cation. |

| 41 | [C₃H₅]⁺ | Allyl cation. |

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of cis-2,5-dibromohex-3-ene.

Synthesis: A Proposed Route

A plausible synthesis of cis-2,5-dibromohex-3-ene could involve the stereoselective reduction of 2,5-dibromohex-3-yne.

-

Reduction of Alkyne: 2,5-Dibromohex-3-yne is dissolved in a suitable solvent (e.g., a mixture of ethyl acetate and hexane) and treated with a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline).

-

Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere (typically balloon pressure) and stirred vigorously at room temperature.

-

Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the reaction stops at the alkene stage without over-reduction to the alkane.

-